4-hydroxy-N-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid nonylamide is a compound belonging to the quinolone family, known for its diverse biological activities and applications in various fields. This compound is characterized by its unique structure, which includes a quinoline core with a hydroxy group at the 4-position, an oxo group at the 2-position, and a nonylamide group at the 3-carboxylic acid position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid nonylamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction.
Introduction of Functional Groups: The hydroxy and oxo groups are introduced through specific reactions such as oxidation and hydroxylation.
Amidation: The nonylamide group is introduced through an amidation reaction, where the carboxylic acid group is reacted with nonylamine under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as high-temperature transesterification and ester hydrolysis are commonly employed .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, especially at the quinoline core, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroxy derivatives.
Substitution Products: Various substituted quinoline derivatives
Scientific Research Applications
4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid nonylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its analgesic and anti-inflammatory effects.
Industry: Utilized in the development of novel materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid nonylamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, influencing various biological processes.
Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, and cell proliferation
Comparison with Similar Compounds
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid esters
- 4-Hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acids
- 1-Allyl-4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acids
Properties
Molecular Formula |
C19H26N2O3 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-hydroxy-N-nonyl-2-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C19H26N2O3/c1-2-3-4-5-6-7-10-13-20-18(23)16-17(22)14-11-8-9-12-15(14)21-19(16)24/h8-9,11-12H,2-7,10,13H2,1H3,(H,20,23)(H2,21,22,24) |
InChI Key |
XCWMYJQVBJNLBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2NC1=O)O |
Origin of Product |
United States |
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